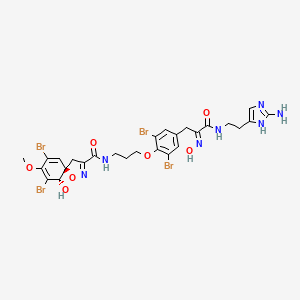
Purealin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Purealin is typically extracted from the sea sponge Psammaplysilla purea. The extraction process involves using methanol to obtain a methanolic extract, which is then partitioned between ethyl acetate and water . The ethyl-acetate-soluble portion is further purified using chromatography on silica gel, anion-exchange, and Sephadex columns to isolate this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: Purealin undergoes various chemical reactions, including activation and inhibition of ATPase activities. It activates the superprecipitation of myosin B (natural actomyosin) from rabbit skeletal muscle and modifies the activity of skeletal and smooth muscle myosin ATPase .
Common Reagents and Conditions:
Activation of ATPase: this compound activates myosin ATPase in the presence of 5 mM EDTA and 0.5 M KCl (EDTA-ATPase).
Inhibition of ATPase: this compound inhibits myosin ATPase in the presence of 10 mM CaCl2 and 0.5 M KCl (Ca2±ATPase).
Major Products Formed: The major products formed from these reactions are modified myosin ATPase activities, which result in changes in muscle contraction and superprecipitation of actomyosin .
Scientific Research Applications
Purealin has several scientific research applications, including:
Mechanism of Action
Purealin exerts its effects by binding to myosin heads and modulating their ATPase activities . It affects the conformation of skeletal muscle myosin, leading to changes in muscle contraction . This compound activates myosin ATPase in the presence of EDTA and inhibits it in the presence of CaCl2 . These actions suggest that this compound directly affects the myosin molecules and their interaction with actin .
Comparison with Similar Compounds
Tetrodotoxin: A marine natural product known for its action on specific sites of the cell membrane.
Saxitoxin: Another marine toxin that affects the contractile apparatus.
Sea Anemone Toxins: These toxins also modulate muscle contraction and ATPase activities.
Uniqueness of Purealin: this compound is unique due to its specific effects on myosin ATPase activities and its ability to modulate muscle contraction . Unlike other marine toxins, this compound’s primary action is on the myosin heads, making it a valuable tool for studying muscle physiology and potential therapeutic applications .
Properties
Molecular Formula |
C27H29Br4N7O7 |
|---|---|
Molecular Weight |
883.2 g/mol |
IUPAC Name |
(5R,6S)-N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C27H29Br4N7O7/c1-43-22-17(30)10-27(23(39)20(22)31)11-19(38-45-27)25(41)33-4-2-6-44-21-15(28)7-13(8-16(21)29)9-18(37-42)24(40)34-5-3-14-12-35-26(32)36-14/h7-8,10,12,23,39,42H,2-6,9,11H2,1H3,(H,33,41)(H,34,40)(H3,32,35,36)/b37-18+/t23-,27+/m1/s1 |
InChI Key |
FFJLRVBPVWKFTA-XDLMQZPOSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)C/C(=N\O)/C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CC(=NO)C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |
Synonyms |
purealin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



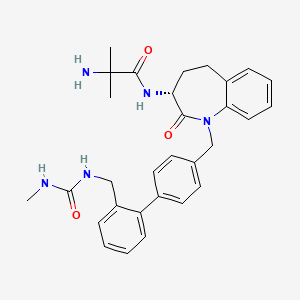

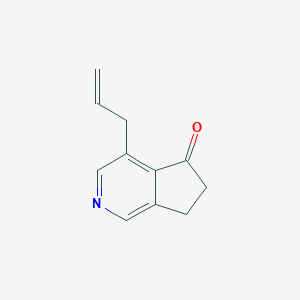
![(5S)-5-Allyl-10-Methoxy-2,2,4-Trimethyl-2,5-Dihydro-1H-Chromeno[3,4-f]Quinoline](/img/structure/B1240936.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)
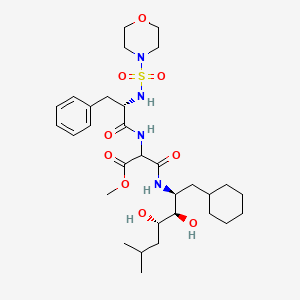
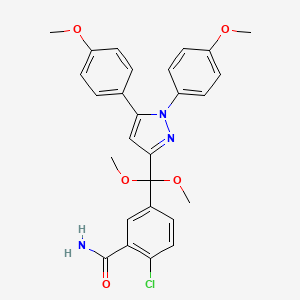
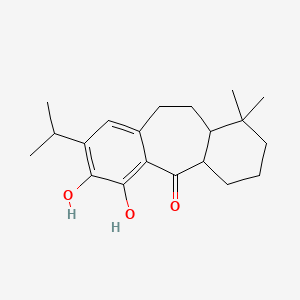


![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)
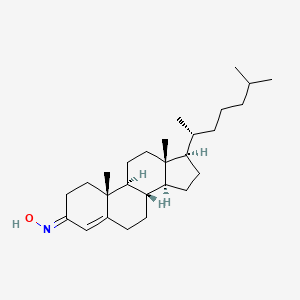
![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
